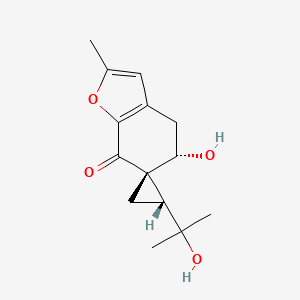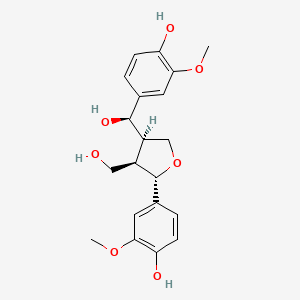![molecular formula C10H8N4 B1249087 Imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B1249087.png)
Imidazo[1,2-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]quinoxalin-4-amine typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and ionic liquids has been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are involved.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products Formed:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]quinoxalin-4-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxalin-4-amine is unique due to its broad spectrum of biological activities. Similar compounds include:
Imidazo[1,5-a]quinoxaline: Shares similar synthetic routes and biological activities but differs in the position of the nitrogen atom in the imidazole ring.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with similar synthetic methods but different biological properties.
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H8N4/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H,(H2,11,13) |
InChI Key |
RIEGODVWDDKNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)N |
Synonyms |
imidazo(1,2-a)quinoxalin-4-amine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)



